molecular formula C21H28O6S B096290 Bakkenolide D CAS No. 18456-03-6

Bakkenolide D

Cat. No. B096290
CAS RN: 18456-03-6
M. Wt: 408.5 g/mol
InChI Key: LWHLMCCRIWZBQO-PDSBHGERSA-N
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Description

Bakkenolide D is a natural product isolated from the fungus Aspergillus fumigatus, which is a member of the Aspergillaceae family. It is a secondary metabolite that is produced by the fungus in response to environmental stressors, such as low temperatures and nutrient deficiencies. The structure of this compound was first reported in 1986 and it has since been studied extensively for its biological activity and potential applications in medicine and biotechnology.

Scientific Research Applications

  • Neuroprotective Effects : Bakkenolide D and related compounds have shown promise in protecting neurons against cerebral ischemic injury by inhibiting nuclear factor-κB activation. This suggests potential therapeutic applications in cerebral ischemic diseases (Jiang et al., 2014).

  • Anti-allergic and Anti-inflammatory Properties : Studies have identified anti-allergic and anti-inflammatory effects of this compound. It has been shown to inhibit mast cell degranulation and the induction of inducible nitric oxide synthase and cyclooxygenase 2 in macrophages. These findings suggest its potential use in treating asthma and other inflammatory conditions (Lee et al., 2013).

  • Antioxidant Activities : Bakkenolides, including this compound, have demonstrated significant antioxidant activities in vitro. This property is valuable for developing treatments for conditions associated with oxidative stress (Wang et al., 2009).

  • Cytotoxicity and Anti-Tumor Potential : Certain bakkenolides have shown cytotoxic properties and potential anti-tumor properties. This suggests a possibility for their use in cancer research and treatment (Jamieson et al., 1976).

  • Antiplatelet Activity : Bakkenolides, including this compound, have been identified with inhibitory activity against platelet aggregation, which could be relevant in cardiovascular research and therapy (Wu et al., 1999).

  • Synthetic Approaches : Research has been conducted on the synthesis of this compound and related compounds, which is crucial for their application in pharmacology and medicinal chemistry (Phillips et al., 2010).

Mechanism of Action

Target of Action

Bakkenolide D primarily targets bacterial neuraminidase (NA), an enzyme that plays a crucial role in the life cycle of bacteria . It also exhibits significant anti-allergic effects, suggesting that it may interact with targets involved in allergic responses .

Mode of Action

This compound interacts with its targets through inhibition. Specifically, it exhibits non-competitive inhibition of bacterial neuraminidase . This means that this compound binds to an allosteric site on the enzyme, changing the enzyme’s conformation and reducing its activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neuraminidase pathway in bacteria. By inhibiting neuraminidase, this compound disrupts the bacteria’s ability to spread and infect other cells

Pharmacokinetics

A sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed to assess the pharmacokinetics of this compound . After a single oral dose of 10 mg/kg in rats, the mean peak plasma concentration of this compound was 10.1 ± 9.8 ng/mL at 2 hours. The area under the plasma concentration-time curve (AUC0-24 h) was 72.1 ± 8.59 h ng/mL, and the elimination half-life (T1/2) was 11.8 ± 1.9 hours . The oral bioavailability of this compound in rats at 10 mg/kg is 2.57% .

Result of Action

The inhibition of bacterial neuraminidase by this compound can potentially prevent and treat infectious diseases associated with this enzyme . In the context of allergic responses, this compound has been shown to significantly decrease the frequency of sneezing, the number of eosinophils infiltrating into the nasal tissue, and the serum levels of IL-4 and histamine in an ovalbumin-induced allergic rhinitis model in rats .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the content of Bakkenolides in the rhizome of Petasites tricholobus, from which this compound is derived, is higher than in other parts of the plant. Moreover, the older the rhizome, the higher the Bakkenolide content . These factors can impact the availability and potency of this compound in therapeutic applications.

properties

IUPAC Name

[(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-methylsulfanylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O6S/c1-12-6-7-15(27-16(23)8-9-28-5)17-18(26-14(3)22)21(11-20(12,17)4)13(2)10-25-19(21)24/h8-9,12,15,17-18H,2,6-7,10-11H2,1,3-5H3/b9-8-/t12-,15-,17+,18+,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHLMCCRIWZBQO-PDSBHGERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2C1(CC3(C2OC(=O)C)C(=C)COC3=O)C)OC(=O)C=CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H]2[C@@]1(C[C@]3([C@@H]2OC(=O)C)C(=C)COC3=O)C)OC(=O)/C=C\SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001316458
Record name (-)-Bakkenolide D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18456-03-6
Record name (-)-Bakkenolide D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18456-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Bakkenolide D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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